5,6-DiHETE
Overview
Description
5,6-DiHETE is a polyunsaturated fatty acid and a hydroxy fatty acid . It is one of the four diastereomeric 5,6-dihydroxy acids produced from the non-enzymatic hydrolysis of LTA . It does not have significant leukotriene-like activity .
Synthesis Analysis
Eicosapentaenoic acid (EPA) is metabolized, in part, through cytochrome P450-catalyzed epoxidation followed by conversion to the vicinal diols by epoxide hydrolases . 5,6-DiHETE is a possible metabolite produced from EPA following epoxidation of the α-5 double bond .Molecular Structure Analysis
The molecular formula of 5,6-DiHETE is C20H34O4 . Its average mass is 338.482 Da and its monoisotopic mass is 338.245697 Da .Chemical Reactions Analysis
EPA is metabolized, in part, through cytochrome P450-catalyzed epoxidation followed by conversion to the vicinal diols by epoxide hydrolases . 5,6-DiHETE is a possible metabolite produced from EPA following epoxidation of the α-5 double bond .Physical And Chemical Properties Analysis
5,6-DiHETE has a density of 1.0±0.1 g/cm3, a boiling point of 515.2±50.0 °C at 760 mmHg, and a flash point of 279.4±26.6 °C . It has 4 H bond acceptors, 3 H bond donors, and 15 freely rotating bonds .Scientific Research Applications
Vascular Activity and Inflammation
5,6-DiHETE has been identified as a key player in vascular activity, particularly in relation to inflammation. A study by Hamabata et al. (2018) discovered that 5,6-DiHETE has anti-inflammatory properties in the vasculature. It was observed that 5,6-DiHETE attenuates vascular hyperpermeability during inflammation by inhibiting endothelial calcium elevation. This suggests its potential use in pharmacological strategies against inflammatory diseases (Hamabata et al., 2018).
Healing of Colitis
In the context of colitis, 5,6-DiHETE has shown promising results in facilitating healing. Kobayashi et al. (2021) demonstrated that 5,6-DiHETE accelerates the healing of colitis by inhibiting transient receptor potential vanilloid 4-mediated signaling. This was evident in a murine model of colitis, where 5,6-DiHETE administration promoted recovery and inhibited inflammatory responses (Kobayashi et al., 2021).
Interaction with Aryl Hydrocarbon Receptor (AHR)
Research by Chiaro et al. (2008) explored the interaction between 5,6-DiHETE and the aryl hydrocarbon receptor (AHR). They found that various leukotriene A4 (LTA4) metabolites, including 5,6-DiHETE, activate AHR signaling. This suggests a connection between AHR activation and inflammatory signaling molecules produced by the 5-lipoxygenase pathway, highlighting the diverse biological activities of 5,6-DiHETE (Chiaro et al., 2008).
Biosynthesis in Activated Human Leukocytes
A study by Tejera et al. (2012) investigated the biosynthesis of 5,6-DiHETE in human leukocytes. They found that 5,6-DiHETE is produced through a cyclooxygenase (COX)-2 dependent pathway in leukocytes, suggesting its role in the immune response and potential as a target for anti-inflammatory therapies (Tejera et al., 2012).
Safety And Hazards
properties
IUPAC Name |
(8Z,11Z,14Z,17Z)-5,6-dihydroxyicosa-8,11,14,17-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h3-4,6-7,9-10,12-13,18-19,21-22H,2,5,8,11,14-17H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXVODYVPILPRC-LTKCOYKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC(C(CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CC(C(CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-DiHETE |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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